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Compound of Interest

Compound Name: Sarecycline Hydrochloride

Cat. No.: B610692 Get Quote

Sarecycline hydrochloride, marketed as Seysara®, is a novel, narrow-spectrum, third-

generation tetracycline-class antibiotic. It received its first global approval from the U.S. Food

and Drug Administration (FDA) in October 2018 for the treatment of inflammatory lesions of

non-nodular moderate to severe acne vulgaris in patients aged nine years and older.[1][2][3]

Developed to target Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne

pathogenesis, sarecycline was designed to have a focused spectrum of activity, potentially

reducing the risk of antibiotic resistance and disruption of the gut microbiome compared to

broader-spectrum tetracyclines.[4][5][6]

Synthesis of Sarecycline Hydrochloride
The synthesis of sarecycline hydrochloride is a multi-step process that starts from

sancycline, a commercially available tetracycline.[4][7] The process involves key chemical

transformations to introduce the unique C7 moiety that characterizes sarecycline and

contributes to its specific antibacterial properties.[4][8][9]

Experimental Protocol: Synthesis from Sancycline
A reported synthetic route for sarecycline hydrochloride involves the following key steps[4]

[7]:

Iodination of Sancycline: Sancycline is first treated with N-iodosuccinimide to produce 7-

iodosancycline. The product is then purified, for example, by HPLC.[4]
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Palladium-Catalyzed Formylation: The 7-iodosancycline undergoes a palladium-catalyzed

carbonylation reaction in the presence of a suitable ligand like Xantphos, followed by

treatment with a reducing agent such as triethyl silane. This sequence yields the aldehyde

intermediate, 7-formylsancycline.[4]

Reductive Amination and Salt Formation: The 7-formylsancycline is then condensed with

N,O-dimethylhydroxylamine hydrochloride. The resulting intermediate is reduced using

sodium cyanoborohydride. Finally, treatment with hydrochloric acid yields sarecycline
hydrochloride.[4] The crude product can be purified through methods like column

chromatography and crystallization to obtain the final crystalline solid.[10]
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Sarecycline Hydrochloride Synthesis Workflow
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A simplified workflow for the synthesis of sarecycline hydrochloride.

Mechanism of Action
Sarecycline exerts its therapeutic effect through a dual mechanism: direct antibacterial action

against C. acnes and broader anti-inflammatory properties.[4][11]
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Antibacterial Activity
Like other tetracyclines, sarecycline's primary antibacterial mechanism is the inhibition of

bacterial protein synthesis.[8][11] It binds to the 30S subunit of the bacterial ribosome,

specifically interacting with the 16S ribosomal RNA (rRNA).[12][13][14] This binding event

physically blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby

halting the elongation of polypeptide chains and inhibiting bacterial growth.[11]

A distinguishing feature of sarecycline is its long C7 moiety.[8][15] This side chain extends into

the mRNA binding channel of the ribosome, creating an additional interaction point that is

believed to enhance its binding affinity and contribute to its potent activity against C. acnes.[13]

[15] Recent cryogenic electron microscopy studies of the C. acnes ribosome have revealed a

unique two-site binding mechanism for sarecycline. Besides the canonical decoding center

binding site, a second binding site was identified in the nascent peptide exit tunnel, a

mechanism reminiscent of macrolide antibiotics.[16][17]
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Antibacterial Mechanism of Sarecycline
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Inhibition of bacterial protein synthesis by sarecycline.

Anti-inflammatory Effects
Beyond its antimicrobial effects, sarecycline demonstrates anti-inflammatory properties, which

are crucial for treating inflammatory acne.[11][18] It has been shown to inhibit the production of

pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1),
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and interleukin-6 (IL-6).[11] By suppressing these inflammatory mediators, sarecycline helps

reduce the redness and swelling associated with inflammatory acne lesions.[11]

Pharmacokinetics
The pharmacokinetic profile of sarecycline has been well-characterized, supporting a once-

daily dosing regimen.[19][20]
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Parameter Value
Food/Co-administration
Effect

Absorption

Time to Peak (Tmax) 1.5 - 2.0 hours[19]
Delayed by ~0.53 hours with a

high-fat, high-calorie meal.[19]

Cmax Dose-dependent[12]
Decreased by 31% with a

high-fat, high-calorie meal.[19]

AUC Dose-dependent[12]
Decreased by 27% with a

high-fat, high-calorie meal.[19]

Steady State Reached by Day 7[19]

Distribution

Protein Binding 62.5% - 74.7% (in vitro)[19]

Volume of Distribution (Vd) 91.4 L - 97.0 L[19]

Metabolism

Primary Site

Minimal (<15%) metabolism by

human liver microsomes (in

vitro).[19][21]

Elimination

Elimination Half-life (t1/2) 21 - 22 hours[19][21]

Clearance (CL/F) ~3 L/h[19][21]

Excretion
(Following a single 100 mg oral

dose)[19][21]

Feces
42.6% (14.9% as unchanged

drug)[19][21]

Urine
44.1% (24.7% as unchanged

drug)[19][21]
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Pharmacodynamics and Microbiological Profile
Sarecycline is distinguished by its narrow spectrum of activity, which is targeted against

clinically relevant Gram-positive bacteria, particularly C. acnes, while showing significantly less

activity against Gram-negative enteric bacteria commonly found in the human gut.[5][15][22]

This targeted approach is a key aspect of its design, aiming to minimize the disruption of the

normal intestinal microbiome and reduce the risk of gastrointestinal side effects.[21][23]

In Vitro Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The

following table summarizes the MIC values for sarecycline and comparator tetracyclines

against various bacteria.

Organism
Sarecycline
MIC

Doxycycline
MIC

Minocycline
MIC

Tetracycline
MIC

Cutibacterium

acnes (MIC₅₀)
0.5 µg/mL[24] 0.5 µg/mL[24] 0.25 µg/mL[24] 1 µg/mL[24]

Cutibacterium

acnes (MIC₉₀)
4 µg/mL[25]

Staphylococcus

aureus (MRSA &

MSSA, MIC₉₀)

0.5 µg/mL[14] 0.5 µg/mL[14]

Gram-negative

enteric bacilli

(MIC₅₀)

32 µg/mL (16-

fold less active)

[14]

(16-fold more

active)[14]

S. aureus with

tet(K) resistance

0.12 - 0.5

µg/mL[8][14]

16 - 65 µg/mL[8]

[14]

S. aureus with

tet(M) resistance
8 µg/mL[25][26] 64 µg/mL[25][26]

Resistance Profile
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A critical aspect of sarecycline's development was its low propensity for inducing bacterial

resistance. In vitro studies have shown that C. acnes strains have a low spontaneous mutation

frequency for developing resistance to sarecycline, on the order of 10⁻¹⁰ at 4 to 8 times the

MIC.[12][13][25] This characteristic is crucial for long-term acne management and aligns with

antibiotic stewardship principles.[6][27]

Clinical Development and Efficacy
Sarecycline's efficacy and safety were established in two large, identically designed Phase 3,

randomized, double-blind, placebo-controlled clinical trials (SC1401 and SC1402).[15][28]

Experimental Protocol: Phase 3 Clinical Trials
Study Design: Two 12-week, multicenter, randomized, double-blind, placebo-controlled

studies.[2][28]

Participants: A total of 2,002 subjects aged 9 years and older with moderate to severe non-

nodular acne vulgaris.[2][15]

Intervention: Patients were randomized on a 1:1 basis to receive either a once-daily oral

dose of sarecycline (1.5 mg/kg) or a placebo.[14]

Primary Endpoints:

Absolute change from baseline in inflammatory lesion count at week 12.

Percentage of subjects with an Investigator’s Global Assessment (IGA) score of 'clear' (0)

or 'almost clear' (1) with at least a 2-grade improvement from baseline at week 12.

Clinical Efficacy Results
Sarecycline demonstrated statistically significant improvements in acne compared to placebo.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.rxlist.com/seysara-drug.htm
https://www.accessdata.fda.gov/drugsatfda_docs/label/2023/209521s015s016lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6325184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9220064/
https://www.dermatologytimes.com/view/fda-approves-new-label-for-sarecycline
https://en.wikipedia.org/wiki/Sarecycline
https://www.aafp.org/pubs/afp/issues/2020/0815/p245.html
https://www.pharmacytimes.com/view/sarecycline-granted-fda-approval-for-acne-vulgaris
https://www.aafp.org/pubs/afp/issues/2020/0815/p245.html
https://www.pharmacytimes.com/view/sarecycline-granted-fda-approval-for-acne-vulgaris
https://en.wikipedia.org/wiki/Sarecycline
https://www.skintherapyletter.com/acne/sarecycline-narrow-spectrum-antibiotic/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Timepoint
Sarecycline
Group

Placebo Group p-value

Mean %

Reduction in

Inflammatory

Lesions[14]

Week 3 -49.9% to -51.8% -35.1% to -35.4% <0.05

Mean Reduction

in Inflammatory

Lesions[28]

Week 12
~15 fewer

lesions

~10 fewer

lesions
<0.0001

IGA Success

('Clear' or

'Almost Clear' +

≥2-grade

improvement)

[28]

Week 12 21.9% - 22.6% 10.5% - 15.3% <0.05

A post hoc analysis of these trials also confirmed sarecycline's efficacy in Hispanic patients,

showing a 55% reduction in facial inflammatory lesions by week 12.[29] The drug was found to

be effective for both facial and truncal (chest and back) acne.[5][15]

Regulatory Approval
Sarecycline was discovered by Paratek Pharmaceuticals and subsequently developed in

partnership with other pharmaceutical companies.[4] On October 2, 2018, Almirall S.A.

announced that the U.S. FDA had approved Seysara® (sarecycline) tablets for the treatment of

inflammatory lesions of non-nodular moderate to severe acne vulgaris in patients 9 years of

age and older.[2] In June 2020, the FDA approved an updated label for sarecycline, highlighting

that C. acnes strains displayed a low propensity for developing resistance to the drug.[27]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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